N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide
Description
Propriétés
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2N5O2/c21-14-4-2-1-3-13(14)19-26-25-17-7-8-18(27-28(17)19)30-10-9-24-20(29)12-5-6-15(22)16(23)11-12/h1-8,11H,9-10H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILKWQIIJRFVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=C(C=C4)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds have been found to targetcyclo-oxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Mode of Action
The compound’s mode of action is likely related to its interaction with its targets. For instance, if the compound targets COX enzymes, it may inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation. This could result in anti-inflammatory effects.
Biochemical Pathways
The compound may affect the arachidonic acid pathway . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively. By inhibiting COX enzymes, the compound could disrupt this pathway and reduce the production of pro-inflammatory prostaglandins.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a COX inhibitor, it could reduce inflammation and pain by decreasing the production of prostaglandins.
Analyse Biochimique
Biochemical Properties
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors. This suggests that N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide may interact with various biomolecules, potentially influencing their function.
Cellular Effects
Given the known biological activities of triazoles, it is possible that this compound could influence cell function. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Triazole compounds are known to bind to various enzymes and receptors, suggesting that this compound may exert its effects at the molecular level through similar interactions.
Activité Biologique
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and relevant structure-activity relationships (SAR).
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific targets in cancer cells. It has been shown to inhibit key signaling pathways involved in tumor growth and proliferation.
Cytotoxicity Assays
The compound was evaluated for its cytotoxic effects against various cancer cell lines using the MTT assay. The results indicated that it exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
| MCF-7 | 1.23 ± 0.18 | c-Met kinase inhibition |
| HeLa | 2.73 ± 0.33 | c-Met kinase inhibition |
These values indicate a potent inhibitory effect on cell viability, suggesting that the compound could serve as a lead for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence of the triazolo-pyridazine moiety is crucial for the biological activity of this compound. Substituents such as the chlorophenyl group and difluorobenzamide enhance its potency by improving binding affinity to the target enzymes involved in tumorigenesis.
Case Studies and Comparative Analysis
Several studies have investigated similar triazole derivatives with varying substituents. For instance:
- Compound 12e : Exhibited an IC50 value of 0.090 μM against c-Met kinase and showed significant cytotoxicity across multiple cancer cell lines .
- Compound I-8 : Demonstrated moderate to high potency as a RET kinase inhibitor .
These findings emphasize the importance of chemical modifications in enhancing biological efficacy.
Méthodes De Préparation
Cyclization of Chloropyridazine Derivatives
The triazolo[4,3-b]pyridazine ring is synthesized via cyclocondensation of 3-chloro-6-hydrazinopyridazine with 2-chlorobenzaldehyde. In a representative procedure:
- 3-Chloro-6-hydrazinopyridazine (1.0 eq) is refluxed with 2-chlorobenzaldehyde (1.2 eq) in absolute ethanol containing glacial acetic acid (5% v/v) at 80°C for 6 hours.
- The intermediate 3-(2-chlorophenylidenehydrazinyl)-6-chloropyridazine undergoes iron(III) chloride-mediated cyclization in ethanol at 80°C for 4 hours, yielding 3-(2-chlorophenyl)-6-chloro-triazolo[4,3-b]pyridazine with 78% yield .
Key Insight : The use of FeCl₃ as a Lewis acid accelerates cyclization while suppressing dimerization byproducts.
Functionalization at the Pyridazine 6-Position
Nucleophilic Substitution with Ethylene Glycol Derivatives
The 6-chloro substituent on the triazolopyridazine core is replaced with an ethoxyethyl group via a two-step process:
- 6-Chloro-3-(2-chlorophenyl)-triazolo[4,3-b]pyridazine (1.0 eq) is reacted with 2-aminoethanol (3.0 eq) in dimethylformamide (DMF) at 120°C for 12 hours, yielding 6-(2-hydroxyethylamino)-3-(2-chlorophenyl)-triazolo[4,3-b]pyridazine .
- The hydroxyl group is converted to a better leaving group (e.g., mesylate or tosylate) and displaced by ethylene oxide under basic conditions (K₂CO₃, DMF, 60°C), forming the 6-(2-ethoxyethylamino) derivative .
Optimization Note : Microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours with comparable yields (82–85%).
Amidation with 3,4-Difluorobenzamide
Synthesis of 3,4-Difluorobenzoyl Chloride
3,4-Difluorobenzoic acid (1.0 eq) is treated with thionyl chloride (3.0 eq) at 70°C for 3 hours, yielding 3,4-difluorobenzoyl chloride (94% purity). Excess thionyl chloride is removed under reduced pressure.
Coupling to the Ethoxyethylamine Side Chain
The amide bond is formed via Schotten-Baumann conditions:
- 6-(2-Ethoxyethylamino)-3-(2-chlorophenyl)-triazolo[4,3-b]pyridazine (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C.
- 3,4-Difluorobenzoyl chloride (1.2 eq) is added dropwise, followed by aqueous NaOH (10% w/v). The mixture is stirred at room temperature for 4 hours.
- The organic layer is separated, dried over Na₂SO₄, and concentrated to afford the crude product, which is purified via recrystallization from ethanol/water (yield: 76%).
Alternative Method : Use of coupling agents like HATU or EDCl/HOBt in DMF achieves higher yields (85–88%) but increases cost.
Analysis of Synthetic Routes
Critical Challenges :
Q & A
Q. How should researchers document synthetic yields and spectral data for reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
